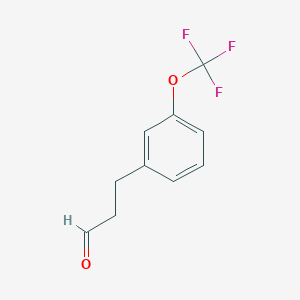

Benzenepropanal,3-(trifluoromethoxy)-

Description

BenchChem offers high-quality Benzenepropanal,3-(trifluoromethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanal,3-(trifluoromethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCUFCGYHBOWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance of Trifluoromethoxy Substituted Aromatic Aldehydes in Synthetic Chemistry

The trifluoromethoxy (-OCF3) group is a critical substituent in modern organic chemistry, valued for its ability to profoundly alter the physicochemical properties of a parent molecule. mdpi.combeilstein-journals.org Aromatic aldehydes bearing this group are versatile building blocks, or synthons, for constructing more complex molecular architectures.

The significance of the trifluoromethoxy group stems from a unique combination of electronic and physical characteristics. It is one of the most lipophilic substituents used in medicinal chemistry, a property that can enhance a molecule's ability to cross cellular membranes. ontosight.ainih.gov The Hansch lipophilicity parameter (π) for the -OCF3 group is +1.04, significantly higher than that of the trifluoromethyl (-CF3) group (+0.88) and the methoxy (B1213986) (-OCH3) group (-0.02). beilstein-journals.orgresearchgate.net

Furthermore, the -OCF3 group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring and adjacent functional groups. ontosight.ai This electronic effect, combined with the high metabolic stability conferred by the strong carbon-fluorine bonds, makes the trifluoromethoxy moiety a valuable tool for designing drug candidates with improved pharmacokinetic profiles. mdpi.com The aldehyde functionality on the aromatic ring serves as a versatile handle for a wide array of chemical transformations, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, allowing for the straightforward incorporation of the trifluoromethoxy-aryl scaffold into larger, more complex target molecules. innospk.com

| Property | Value |

|---|---|

| CAS Number | 1057671-08-5 |

| Molecular Formula | C10H9F3O2 |

| Molecular Weight | 218.17 g/mol |

| Note: Detailed experimental data such as boiling point and density are not widely available in published literature. |

Overview of Academic Inquiry and Emerging Research Trajectories for Fluorinated Arylpropanals

Classical and Oxidative Pathways for Benzenepropanal, 3-(trifluoromethoxy)- Synthesis

Traditional synthetic routes to Benzenepropanal, 3-(trifluoromethoxy)- often rely on well-established oxidation and reduction reactions. These methods, while conventional, form the foundation of many synthetic strategies for this class of compounds.

Conversion of Benzenepropanol, 3-(trifluoromethoxy)- to Benzenepropanal, 3-(trifluoromethoxy)- via Controlled Oxidation

A primary and direct method for the synthesis of Benzenepropanal, 3-(trifluoromethoxy)- involves the controlled oxidation of its corresponding alcohol precursor, Benzenepropanol, 3-(trifluoromethoxy)-. This transformation is a common strategy in organic synthesis for the preparation of aldehydes. A specific example of this conversion is the oxidation of 3-(Trifluoromethyl)benzenepropanol. chemicalbook.com In a typical procedure, the alcohol is dissolved in a suitable organic solvent, such as dichloromethane, and cooled. chemicalbook.com Subsequently, an oxidizing agent system, for instance, a combination of dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P₂O₅), is introduced. chemicalbook.com The reaction is carefully monitored to prevent over-oxidation to the carboxylic acid. The process is generally followed by a workup procedure involving quenching the reaction and separating the organic phase, which is then purified to yield the desired aldehyde. chemicalbook.com

Table 1: Controlled Oxidation of 3-(Trifluoromethyl)benzenepropanol

| Reactant | Reagents | Solvent | Temperature | Yield |

| 3-(Trifluoromethyl)benzenepropanol | DMSO, P₂O₅, Triethylamine | Dichloromethane | 0°C to 20°C | Quantitative |

Reductive Transformations from Benzenepropanoic Acid, 3-(trifluoromethoxy)- Precursors

Another classical approach involves the reduction of derivatives of Benzenepropanoic acid, 3-(trifluoromethoxy)-. While direct reduction of the carboxylic acid to the aldehyde can be challenging, the use of activated acid derivatives or specific reducing agents can achieve this transformation. For example, the reduction of an ester derivative, such as ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, can be employed. nih.gov This method requires a careful selection of reducing agents to avoid the over-reduction to the corresponding alcohol. Hydride reagents are commonly used for this purpose. A study on a similar compound, ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, demonstrated its reduction to 3-(3-(trifluoromethyl)phenyl)propanal using reagents like potassium diisobutyl-tert-butoxy aluminum hydride (PDBBA) or diisobutylaluminum hydride (DIBAL-H). nih.gov The reaction conditions, particularly temperature, are critical to achieving high selectivity for the aldehyde product. nih.gov

Table 2: Reduction of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate

| Reactant | Reducing Agent | Solvent | Temperature |

| Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate | PDBBA | THF-heptane | 0–25 °C |

| Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate | DIBAL-H | Not specified | −75 °C |

Advanced Catalytic and Modern Synthetic Strategies

To overcome some of the limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, modern synthetic strategies have been developed. These include metal-catalyzed cross-coupling reactions and the use of advanced technologies to enhance reaction efficiency.

Metal-Catalyzed Cross-Coupling Approaches for Benzenepropanal, 3-(trifluoromethoxy)- Derivatives, including Mizoroki–Heck Reactions

Metal-catalyzed cross-coupling reactions offer a powerful tool for the construction of the carbon skeleton of Benzenepropanal, 3-(trifluoromethoxy)- derivatives. The Mizoroki–Heck reaction, in particular, has been successfully applied for this purpose. nih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. nih.govnih.govmdpi.comrsc.org For the synthesis of a precursor to 3-(3-trifluoromethylphenyl)propanal, 1-bromo-3-(trifluoromethyl)benzene was coupled with acroleine diethyl acetal in the presence of a palladium acetate (Pd(OAc)₂) catalyst and tetrabutylammonium acetate (nBu₄NOAc). nih.gov This reaction is followed by a hydrogenation step to yield the saturated propanal derivative. nih.gov The efficiency of the Mizoroki-Heck reaction is highly dependent on the choice of catalyst, base, and solvent. nih.gov

Table 3: Mizoroki–Heck Reaction for a 3-(3-trifluoromethylphenyl)propanal Precursor

| Aryl Halide | Alkene | Catalyst | Base/Additive | Solvent |

| 1-Bromo-3-(trifluoromethyl)benzene | Acroleine diethyl acetal | Pd(OAc)₂ | n-Bu₄NOAc | Not specified |

Chemo- and Regioselective Functionalization of Fluorinated Aromatic Systems

The synthesis of Benzenepropanal, 3-(trifluoromethoxy)- and its derivatives often involves the selective introduction of functional groups onto a fluorinated aromatic ring. nih.gov The trifluoromethoxy group is a strong electron-withdrawing group, which directs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. mdpi.com Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of the desired isomer. rsc.org Various strategies have been developed for the regioselective functionalization of aromatic compounds, which can be applied to precursors of Benzenepropanal, 3-(trifluoromethoxy)-. nih.govelsevierpure.com These methods often rely on the directing effects of existing substituents on the aromatic ring or the use of specific catalysts that can control the position of the incoming group. rsc.org

Microwave-Assisted and Sustainable Synthetic Protocols for Enhanced Yields and Purity

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a valuable tool in this regard, often leading to significantly reduced reaction times, increased yields, and higher product purity. mdpi.combeilstein-journals.orgbeilstein-journals.orgnih.gov The application of microwave irradiation has been shown to be beneficial in the synthesis of precursors for related compounds. For instance, the Mizoroki–Heck reaction for the synthesis of a 3-(3-trifluoromethylphenyl)propanal precursor was successfully performed under microwave conditions, which led to a reduction in reaction times without compromising the yield or selectivity. nih.govresearchgate.net This approach not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Mizoroki–Heck Reaction

| Method | Reaction Time | Power | Pressure Limit |

| Conventional Heating | Not specified | Not applicable | Not applicable |

| Microwave Irradiation | 20 min (hold time) | 5 W | 2 MPa |

Enantioselective Synthesis of Benzenepropanal, 3-(trifluoromethoxy)- Analogues

The creation of the chiral center in 3-(trifluoromethoxy)benzenepropanal analogues can be achieved through several powerful asymmetric strategies. These methods aim to deliver the target compounds in high enantiomeric purity, which is often crucial for their intended biological applications.

Chiral Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered. This approach is a robust and reliable method for asymmetric synthesis.

One of the most widely used classes of chiral auxiliaries is the Evans oxazolidinones. rsc.orgnih.govwikipedia.org These auxiliaries can be acylated with an appropriate acyl group, and the resulting N-acyloxazolidinone can undergo highly diastereoselective enolate formation and subsequent reactions. For the synthesis of a Benzenepropanal, 3-(trifluoromethoxy)- analogue, one could envision a conjugate addition of a nucleophile to an α,β-unsaturated N-acyloxazolidinone bearing the 3-(trifluoromethoxy)cinnamoyl group. The steric hindrance provided by the substituent on the oxazolidinone directs the incoming nucleophile to one face of the enolate, leading to a high degree of stereocontrol.

Another powerful class of chiral auxiliaries are the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazones, developed by Enders. scispace.comwikipedia.orgmit.edu In this methodology, an aldehyde or ketone is first condensed with SAMP or RAMP to form a chiral hydrazone. Deprotonation of the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity. For the synthesis of a 3-arylpropanal, a potential strategy would involve the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated aldehyde precursor after its conversion to the corresponding SAMP/RAMP hydrazone. The stereochemical outcome is dictated by the chiral auxiliary, which can be subsequently removed to afford the enantiomerically enriched aldehyde.

| Chiral Auxiliary | General Application | Potential Substrate for Analogue Synthesis | Key Transformation |

| Evans Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions, conjugate additions | N-(3-(3-(trifluoromethoxy)cinnamoyl))oxazolidinone | Diastereoselective conjugate addition |

| SAMP/RAMP Hydrazone | Asymmetric α-alkylation of aldehydes and ketones, conjugate additions | 3-(3-(Trifluoromethoxy)cinnamaldehyde) | Diastereoselective conjugate addition to the derived hydrazone |

Organocatalytic and Metal-Catalyzed Enantioselective Routes to Fluoroalkylated Compounds

In recent years, organocatalysis and metal catalysis have emerged as powerful alternatives to chiral auxiliary-based methods for the enantioselective synthesis of complex molecules. These approaches offer the advantage of catalytic turnover, often with high efficiency and enantioselectivity.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral 3-arylpropanals, the asymmetric conjugate addition to α,β-unsaturated aldehydes is a key strategy. mdpi.comnih.govrsc.org Chiral secondary amines, such as diarylprolinol silyl ethers, are commonly used catalysts. These catalysts react with the α,β-unsaturated aldehyde to form a chiral iminium ion, which is more reactive towards nucleophilic attack than the aldehyde itself. The steric environment created by the catalyst directs the nucleophile to one face of the molecule, resulting in an enantioselective reaction.

For the synthesis of Benzenepropanal, 3-(trifluoromethoxy)-, a plausible route would involve the organocatalytic conjugate addition of a suitable nucleophile (e.g., a malonate, a nitroalkane, or a silyl enol ether) to 3-(3-(trifluoromethoxy)cinnamaldehyde). acs.orgacs.org The choice of catalyst, nucleophile, and reaction conditions is critical for achieving high yields and enantioselectivities. The resulting product can then be further transformed to yield the desired propanal.

| Catalyst Type | Nucleophile | Michael Acceptor | Typical Enantioselectivity |

| Diarylprolinol silyl ether | Malonates | Cinnamaldehydes | High (often >90% ee) |

| Diarylprolinol silyl ether | Nitroalkanes | Cinnamaldehydes | High (often >90% ee) |

| Imidazolidinone | Silyl enol ethers | α,β-Unsaturated aldehydes | High (85-97% ee) acs.org |

Metal catalysis offers another powerful avenue for the enantioselective synthesis of 3-arylpropanals. Transition metal complexes with chiral ligands can catalyze a wide range of asymmetric transformations, including conjugate additions. Copper, rhodium, and palladium are among the most commonly used metals for this purpose.

In a typical metal-catalyzed asymmetric conjugate addition, a chiral ligand coordinates to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. For instance, copper-catalyzed 1,4-addition of organometallic reagents (e.g., Grignard reagents, organozinc reagents) to α,β-unsaturated aldehydes is a well-established method for the synthesis of chiral β-substituted aldehydes. The use of chiral phosphine or phosphoramidite ligands can lead to high levels of enantioselectivity.

A potential route to enantiomerically enriched Benzenepropanal, 3-(trifluoromethoxy)- would involve the copper-catalyzed asymmetric conjugate addition of a suitable organometallic reagent to 3-(3-(trifluoromethoxy)cinnamaldehyde). The trifluoromethoxy group on the aromatic ring may influence the electronic properties of the substrate and thus the reactivity and selectivity of the reaction.

| Metal/Ligand System | Organometallic Reagent | Michael Acceptor | Typical Enantioselectivity |

| Copper/Chiral Phosphine | Grignard Reagents | α,β-Unsaturated Aldehydes | Moderate to High |

| Copper/Phosphoramidite | Dialkylzinc Reagents | α,β-Unsaturated Aldehydes | High (up to 98% ee) |

| Rhodium/Chiral Diene | Arylboronic Acids | α,β-Unsaturated Aldehydes | High |

Reaction Chemistry and Functional Group Transformations of Benzenepropanal, 3 Trifluoromethoxy

Reactivity of the Aldehyde Moiety in Benzenepropanal, 3-(trifluoromethoxy)-

The aldehyde group is a cornerstone of organic synthesis, and its presence in Benzenepropanal, 3-(trifluoromethoxy)- allows for a wide array of chemical modifications. The electrophilicity of the carbonyl carbon is significantly influenced by the electron-withdrawing nature of the 3-(trifluoromethoxy)phenyl group, enhancing its reactivity toward nucleophiles.

Nucleophilic Addition Reactions and Subsequent Elaborations

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate that is subsequently protonated. wikipedia.orglibretexts.org This process converts the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon in the resulting alcohol. libretexts.org

The general mechanism for this transformation is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the carbonyl carbon.

Intermediate Formation: The pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: An acid source in the reaction mixture protonates the alkoxide to yield the final alcohol product. libretexts.org

Due to the strong electron-withdrawing effect of the trifluoromethoxy group, the carbonyl carbon of Benzenepropanal, 3-(trifluoromethoxy)- is rendered more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted analogues. This enhanced reactivity is similar to that observed in trifluoromethyl ketones, which are known to be highly electrophilic. nih.gov Common nucleophilic addition reactions applicable to this compound include the Grignard reaction for forming secondary alcohols and the addition of cyanide to form cyanohydrins.

Condensation Reactions, including Aldol (B89426) Condensations and Wittig Reactions, with Benzenepropanal, 3-(trifluoromethoxy)-

Aldehydes are excellent substrates for carbon-carbon bond-forming condensation reactions. Benzenepropanal, 3-(trifluoromethoxy)-, is expected to readily participate in such transformations.

The Wittig reaction , in particular, is a powerful method for converting aldehydes into alkenes. wikipedia.orglibretexts.org This reaction involves a phosphonium ylide, also known as a Wittig reagent, which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a stable triphenylphosphine oxide. organic-chemistry.orgmasterorganicchemistry.com The reaction is highly reliable for fixing the position of the double bond. libretexts.org Given that the related compound, 3-(trifluoromethyl)benzaldehyde, is a known substrate for Wittig reactions, it is anticipated that Benzenepropanal, 3-(trifluoromethoxy)- would react efficiently with various Wittig reagents to produce a diverse range of alkenes. innospk.com

Reductive Amination Reactions for Nitrogen-Containing Derivatives

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves two key steps: the formation of an imine intermediate through the reaction of the aldehyde with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. wikipedia.org

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their ability to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com The reaction is a cornerstone in medicinal chemistry for introducing nitrogen-containing functionalities. For instance, the closely related compound 3-(3-trifluoromethylphenyl)propanal undergoes reductive amination in the synthesis of active pharmaceutical ingredients. researchgate.net This precedent strongly suggests that Benzenepropanal, 3-(trifluoromethoxy)- is an excellent candidate for reductive amination, allowing for the synthesis of a wide range of secondary and tertiary amines.

Selective Oxidation and Reduction Chemistry of the Benzenepropanal, 3-(trifluoromethoxy)- Aldehyde

The aldehyde functional group in Benzenepropanal, 3-(trifluoromethoxy)- can be selectively transformed into either a primary alcohol or a carboxylic acid through reduction or oxidation, respectively.

Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, 3-[3-(trifluoromethoxy)phenyl]propan-1-ol. This is typically achieved using mild hydride-based reducing agents such as sodium borohydride (NaBH₄). The reaction is generally high-yielding and chemoselective for the aldehyde group.

Oxidation: Conversely, the aldehyde can be oxidized to form 3-[3-(trifluoromethoxy)phenyl]propanoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The trifluoromethoxy group is stable under these oxidative conditions. The oxidation of 3-(trifluoromethyl)benzyl alcohol to its corresponding aldehyde is a known transformation, indicating the stability of the fluorinated substituent to common oxidizing conditions. chemicalbook.com

Chemical Behavior of the Trifluoromethoxy Group and Aromatic Ring

The trifluoromethoxy (-OCF₃) group is a unique substituent that profoundly influences the electronic properties and reactivity of the aromatic ring to which it is attached.

Influence of the Trifluoromethoxy Substituent on Aromatic Reactivity and Electronic Characteristics

The trifluoromethoxy group is strongly electron-withdrawing, a property that stems from the high electronegativity of the three fluorine atoms. nih.gov This inductive effect deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution than benzene itself. beilstein-journals.org For example, trifluoromethoxybenzene undergoes nitration more slowly than benzene. beilstein-journals.org

Unlike the strongly deactivating trifluoromethyl (-CF₃) group, which is a meta-director, the trifluoromethoxy group is considered an ortho-, para-director for electrophilic aromatic substitution. youtube.com This is because the oxygen atom's lone pairs can participate in resonance, donating electron density to the ring and stabilizing the cationic intermediates (sigma complexes) formed during ortho and para attack. However, this resonance donation is significantly weaker than in a methoxy (B1213986) (-OCH₃) group due to the electron-withdrawing pull of the fluorine atoms. The net effect is a deactivated ring that still directs incoming electrophiles to the ortho and para positions.

The electronic influence of a substituent can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing properties of a substituent. wikipedia.orglibretexts.org The trifluoromethoxy group has a positive Hammett constant, indicating its electron-withdrawing nature. nih.govresearchgate.net

| Substituent (at meta-position) | Hammett Constant (σ_m) | Inductive Effect | Resonance Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | +0.12 | Weakly withdrawing | Strongly donating |

| -H (Hydrogen) | 0.00 | Neutral | Neutral |

| -CF₃ (Trifluoromethyl) | +0.43 | Strongly withdrawing | Weakly withdrawing |

| -OCF₃ (Trifluoromethoxy) | +0.35 | Strongly withdrawing | Weakly donating |

| -NO₂ (Nitro) | +0.71 | Strongly withdrawing | Strongly withdrawing |

Furthermore, the trifluoromethoxy group significantly increases the lipophilicity of the molecule, a property often desired in the development of bioactive compounds. nih.govbeilstein-journals.org

Transformations Involving the Trifluoromethoxy Group in Benzenepropanal Derivatives

The trifluoromethoxy (-OCF₃) group is renowned in organic and medicinal chemistry for its profound electronic effects and exceptional chemical stability. Unlike its analogue, the methoxy group (-OCH₃), the trifluoromethoxy substituent is highly resistant to metabolic degradation, particularly oxidative demethylation by enzymes like cytochrome P450. This stability is attributed to the strength of the carbon-fluorine bonds and the steric hindrance around the oxygen-carbon bond, which makes it less susceptible to enzymatic cleavage.

In the context of Benzenepropanal, 3-(trifluoromethoxy)- and its derivatives, the -OCF₃ group is generally considered a spectator substituent that is chemically inert under a wide range of synthetic conditions. Transformations typically focus on the more reactive aldehyde and the aromatic ring. The primary role of the trifluoromethoxy group is to modulate the electronic properties of the molecule. It acts as a strong electron-withdrawing group, which can influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions and alter the acidity of adjacent protons. Furthermore, its high lipophilicity is a key property leveraged in drug design to enhance membrane permeability and bioavailability.

Due to this inherent stability, synthetic routes involving derivatives of Benzenepropanal, 3-(trifluoromethoxy)- seldom feature reactions that transform the -OCF₃ group itself. Instead, its robust nature is exploited, ensuring it remains intact throughout multi-step syntheses while imparting its desirable physicochemical properties to the final target molecule.

Ring-Forming and Ring-Expansion Reactions Utilizing Benzenepropanal, 3-(trifluoromethoxy)- or its Precursors

The aldehyde functionality and the substituted aromatic ring of Benzenepropanal, 3-(trifluoromethoxy)- make it a valuable precursor for various ring-forming reactions, leading to the synthesis of complex heterocyclic scaffolds. wikipedia.org While specific examples utilizing this exact molecule are not extensively documented in mainstream literature, its structure lends itself to several well-established cyclization strategies.

One of the most prominent potential applications is in the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com A derivative of Benzenepropanal, 3-(trifluoromethoxy)-, such as one containing an amino group on the benzene ring, could undergo an intramolecular Pictet-Spengler reaction. More commonly, the aldehyde itself can react with a separate β-arylethylamine (like phenethylamine or tryptamine) to generate diverse tetrahydroisoquinoline and β-carboline skeletons, which are core structures in many alkaloids and pharmaceutical agents. wikipedia.orgacs.org The reaction proceeds through the formation of an iminium ion, which is attacked by the electron-rich aryl ring to complete the cyclization. nrochemistry.comname-reaction.com

Another potential pathway is the Friedländer annulation , which is used to synthesize quinoline derivatives. wikipedia.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org A precursor derived from Benzenepropanal, 3-(trifluoromethoxy)-, for instance by introducing an amino group at the C2 position of the benzene ring and converting the side chain to a suitable ketone, could participate in this reaction to yield highly substituted quinolines. nih.govsemanticscholar.org

Benzenepropanal, 3-(trifluoromethoxy)- as a Versatile Synthon in Organic Synthesis

Utility in the Synthesis of Pharmaceutical Intermediates and Fine Chemicals

Benzenepropanal, 3-(trifluoromethoxy)- is recognized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other organic fine chemicals. molcore.com The presence of the trifluoromethoxy group is highly desirable in modern drug design, as it can significantly improve a molecule's metabolic stability and lipophilicity, thereby enhancing its pharmacokinetic profile.

A powerful illustration of its utility can be drawn by analogy to its structural relative, 3-(3-trifluoromethylphenyl)propanal. This closely related compound is a key intermediate in the industrial synthesis of Cinacalcet, a calcimimetic drug used to treat secondary hyperparathyroidism and hypercalcemia. nih.gov The synthesis involves a crucial reductive amination step where the aldehyde group of 3-(3-trifluoromethylphenyl)propanal reacts with (R)-(+)-1-(1-naphthyl)ethylamine to form the final drug molecule. nih.gov

Given the similar reactivity of the aldehyde group and the analogous electronic and steric properties of the -OCF₃ and -CF₃ groups, Benzenepropanal, 3-(trifluoromethoxy)- serves as an equally valuable precursor for a new generation of pharmaceutical agents. Its application allows for the creation of complex molecules with tailored properties for specific biological targets.

| Compound | Role | Example Application/Analogy | Reference |

|---|---|---|---|

| Benzenepropanal, 3-(trifluoromethoxy)- | API Intermediate | Precursor for novel pharmaceutical agents leveraging the -OCF₃ group for improved metabolic stability. | molcore.com |

| 3-(3-Trifluoromethylphenyl)propanal | Key Intermediate | Used in the synthesis of Cinacalcet via reductive amination. Provides a strong synthetic analogy. | nih.gov |

Application as a Building Block in the Construction of Complex Organic Molecules

The chemical structure of Benzenepropanal, 3-(trifluoromethoxy)- provides two key points of reactivity that make it an excellent building block for the modular construction of complex organic molecules. These are the aldehyde functional group and the trifluoromethoxy-substituted aromatic ring.

The aldehyde is one of the most versatile functional groups in organic synthesis. It can be readily transformed into a wide array of other functionalities, allowing for the stepwise and controlled elaboration of a molecular scaffold. For example, it can undergo:

Reductive Amination: To form C-N bonds and introduce amine functionalities, a cornerstone of many drug syntheses. nih.gov

Oxidation: To form the corresponding carboxylic acid, providing a handle for amide or ester formation.

Wittig and Related Olefination Reactions: To form C=C double bonds, enabling the extension of the carbon skeleton.

Aldol and Other Condensation Reactions: To form new C-C bonds and build molecular complexity.

Reduction: To form the corresponding primary alcohol, which can be further functionalized.

| Reaction Type | Reagents | Product Functional Group | Synthetic Utility |

|---|---|---|---|

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Amine | Formation of C-N bonds for pharmaceuticals. |

| Oxidation | Oxidizing Agent (e.g., Jones reagent, PCC) | Carboxylic Acid | Precursor for amides, esters. |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Carbon chain extension. |

| Grignard Reaction | Grignard Reagent (R-MgBr), then H₃O⁺ | Secondary Alcohol | Formation of C-C bonds and alcohols. |

| Reduction | Reducing Agent (e.g., NaBH₄) | Primary Alcohol | Access to alcohol-derived functional groups. |

Advanced Spectroscopic and Analytical Methodologies for Benzenepropanal, 3 Trifluoromethoxy Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules. For a molecule like Benzenepropanal, 3-(trifluoromethoxy)-, a multi-pronged NMR approach provides a complete picture of its atomic framework.

The structural confirmation of Benzenepropanal, 3-(trifluoromethoxy)- is achieved through the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides a unique piece of the structural puzzle.

¹H NMR: The proton NMR spectrum is used to identify the types of hydrogen atoms and their connectivity. For Benzenepropanal, 3-(trifluoromethoxy)-, the spectrum would exhibit distinct signals for the aldehydic proton, the aliphatic protons of the propanal chain, and the aromatic protons on the benzene ring. The aldehydic proton is expected to appear as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene group. The methylene group alpha to the carbonyl will likely resonate around 2.9 ppm, while the beta methylene group will be around 2.7 ppm, both appearing as triplets. The aromatic protons will show complex splitting patterns in the range of 7.0-7.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. phcogj.com For Benzenepropanal, 3-(trifluoromethoxy)-, one would expect to see signals for the carbonyl carbon (around 200 ppm), the carbons of the aromatic ring (110-150 ppm), the carbon bearing the trifluoromethoxy group (which will show a quartet due to coupling with fluorine), and the two aliphatic carbons of the propanal side chain (typically between 20-45 ppm). rsc.orgchemexper.com

¹⁹F NMR: The fluorine-19 NMR is particularly informative for fluorinated compounds. In the case of Benzenepropanal, 3-(trifluoromethoxy)-, the three fluorine atoms of the trifluoromethoxy group are equivalent and would give rise to a single, sharp signal in the ¹⁹F NMR spectrum. rsc.org Its chemical shift would be characteristic of the -OCF₃ group, typically observed around -58 to -60 ppm relative to a standard like CFCl₃. rsc.org

A hypothetical summary of the expected NMR data is presented in the table below.

| Atom | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Aldehydic H | ¹H NMR | ~9.8 | Triplet (t) | Coupled to α-CH₂ |

| Aromatic H's | ¹H NMR | ~7.0 - 7.4 | Multiplets (m) | Four distinct protons on the ring |

| α-CH₂ | ¹H NMR | ~2.9 | Triplet (t) | Coupled to aldehydic H and β-CH₂ |

| β-CH₂ | ¹H NMR | ~2.7 | Triplet (t) | Coupled to α-CH₂ |

| Carbonyl C | ¹³C NMR | ~202 | Singlet | Aldehyde carbonyl |

| Aromatic C's | ¹³C NMR | ~115 - 150 | Multiple singlets | Signals for all six aromatic carbons |

| C-OCF₃ | ¹³C NMR | ~149 | Quartet (q) | Coupled to the three fluorine atoms |

| -OCF₃ | ¹³C NMR | ~120 | Quartet (q) | Large coupling constant |

| Aliphatic C's | ¹³C NMR | ~25 - 45 | Two singlets | For α and β carbons |

| -OCF₃ | ¹⁹F NMR | ~-59 | Singlet (s) | All three fluorine atoms are equivalent |

To unambiguously assign all the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov For Benzenepropanal, 3-(trifluoromethoxy)-, COSY would show a cross-peak between the aldehydic proton and the α-methylene protons, and between the α- and β-methylene protons, confirming the propanal chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This allows for the definitive assignment of each carbon atom that has attached protons. For instance, the proton signal at ~2.9 ppm would show a correlation to the carbon signal of the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). nih.gov This is crucial for piecing together the entire molecular structure, including the connection of the propanal side chain to the aromatic ring and the position of the trifluoromethoxy group. For example, the β-methylene protons would show a correlation to the aromatic carbon at position 1, confirming the attachment point of the side chain.

Mass Spectrometry (MS) and Hyphenated Chromatographic Techniques

Mass spectrometry and its coupling with chromatographic methods are essential for determining the molecular weight, elemental composition, and purity of Benzenepropanal, 3-(trifluoromethoxy)-.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For Benzenepropanal, 3-(trifluoromethoxy)- (C₁₀H₉F₃O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key expected fragments for Benzenepropanal, 3-(trifluoromethoxy)- would include the loss of the aldehyde group (CHO), the entire propanal side chain, and fragments corresponding to the trifluoromethoxybenzyl cation.

| Property | Value |

| Molecular Formula | C₁₀H₉F₃O₂ |

| Molecular Weight | 218.17 g/mol |

| Calculated Exact Mass | 218.0555 amu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov It is ideally suited for assessing the purity of Benzenepropanal, 3-(trifluoromethoxy)-. d-nb.infonih.gov A GC analysis would show a primary peak corresponding to the target compound, and the area of this peak relative to the total area of all peaks provides a measure of its purity. nih.gov Any minor peaks would indicate the presence of volatile impurities, which can then be identified by their mass spectra. phcogj.comresearchgate.netnih.gov

For non-volatile impurities that may be present, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. chemicalbook.com This technique separates the components of a mixture in the liquid phase before they are detected by a mass spectrometer. This is particularly useful for identifying impurities that may have formed during synthesis or degradation, such as the corresponding carboxylic acid (3-(3-(trifluoromethoxy)phenyl)propanoic acid) from oxidation of the aldehyde.

A more advanced hyphenated technique, LC-Solid-Phase Extraction/NMR (LC-SPE/NMR), offers a powerful solution for the definitive identification of unknown impurities. chemicalbook.comchemexper.com In this method, the LC system separates the impurities, which are then trapped individually on SPE cartridges. chemexper.com These trapped impurities can then be eluted with a deuterated solvent and analyzed by NMR spectroscopy to provide detailed structural information, allowing for their unequivocal identification. chemicalbook.com This is especially valuable when reference standards for potential impurities are not available. chemicalbook.com

Vibrational and Electronic Spectroscopies in Mechanistic and Structural Studies

Advanced spectroscopic techniques are indispensable tools in the elucidation of molecular structure and the study of reaction mechanisms. For Benzenepropanal, 3-(trifluoromethoxy)-, vibrational and electronic spectroscopies, such as Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide detailed insights into its functional groups, conformation, and electronic properties.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different vibrational modes. For Benzenepropanal, 3-(trifluoromethoxy)-, the FT-IR spectrum can be analyzed by considering the characteristic absorptions of its constituent parts: the aldehyde group, the substituted benzene ring, and the trifluoromethoxy substituent.

Key Functional Group Vibrations:

The primary functional groups in Benzenepropanal, 3-(trifluoromethoxy)- and their expected FT-IR absorption ranges are:

Aldehyde Group (-CHO): The aldehyde group gives rise to two highly characteristic stretching vibrations. The C=O stretching vibration is a strong, sharp band typically appearing in the region of 1740-1720 cm⁻¹. The aldehydic C-H stretching vibration is also distinctive, often appearing as a pair of weak to medium bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹. The presence of this doublet, resulting from Fermi resonance, is a strong indicator of an aldehyde functionality. youtube.com

Aromatic Ring (meta-substituted benzene): The benzene ring exhibits several characteristic vibrations. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which are found in the 900-690 cm⁻¹ range and can be diagnostic for the meta-substitution pattern.

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is characterized by strong absorption bands associated with the C-F and C-O stretching vibrations. The C-F stretching vibrations of the CF₃ group are typically very strong and broad, appearing in the region of 1300-1100 cm⁻¹. The C-O stretching vibration of the aryl ether linkage is also expected in the fingerprint region. The strong electron-withdrawing nature of the trifluoromethoxy group can influence the vibrational frequencies of the adjacent aromatic ring. beilstein-journals.orgnih.gov

Aliphatic Chain (-CH₂-CH₂-): The propanal side chain will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. researchgate.net CH₂ bending (scissoring) vibrations are expected around 1465 cm⁻¹.

Conformational Analysis:

While FT-IR is primarily used for functional group identification, it can also provide information about the conformational preferences of a molecule. The exact positions and shapes of certain vibrational bands can be sensitive to the molecular geometry. For Benzenepropanal, 3-(trifluoromethoxy)-, the rotational isomers (conformers) arising from rotation around the C-C single bonds of the propanal side chain and the C-O bond of the trifluoromethoxy group could potentially be studied by analyzing the FT-IR spectrum, particularly at low temperatures or in different solvent environments. However, without specific experimental data, a detailed conformational analysis remains speculative.

Expected FT-IR Data for Benzenepropanal, 3-(trifluoromethoxy)-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Substituted Benzene Ring | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂-CH₂- | 2960-2850 | Medium |

| Aldehydic C-H Stretch (Fermi Doublet) | -CHO | 2850-2820 and 2750-2720 | Weak to Medium |

| Carbonyl C=O Stretch | -CHO | 1740-1720 | Strong, Sharp |

| Aromatic C=C Stretch | Substituted Benzene Ring | 1600-1450 | Medium to Weak |

| Aliphatic CH₂ Bend (Scissoring) | -CH₂-CH₂- | ~1465 | Medium |

| C-F Stretch | -OCF₃ | 1300-1100 | Very Strong, Broad |

| Aromatic C-O Stretch | Ar-O-CF₃ | 1250-1150 | Strong |

| Aromatic C-H Out-of-Plane Bend | meta-substituted Benzene Ring | 900-690 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis in Benzenepropanal, 3-(trifluoromethoxy)- Systems

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. This technique is particularly useful for studying conjugated systems, such as the aromatic ring in Benzenepropanal, 3-(trifluoromethoxy)-. The absorption of photons promotes electrons from lower energy molecular orbitals (usually bonding or non-bonding) to higher energy anti-bonding orbitals.

Electronic Transitions in Benzenepropanal, 3-(trifluoromethoxy)-:

The UV-Vis spectrum of Benzenepropanal, 3-(trifluoromethoxy)- is expected to be dominated by the electronic transitions of the substituted benzene chromophore. The key transitions are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic ring. For substituted benzenes, there are typically two main π → π* absorption bands. The E-band (from erregungsband, German for excitation band) is a strong absorption usually occurring at shorter wavelengths (around 200-230 nm). The B-band (from benzolband, German for benzene band), which exhibits fine vibrational structure in non-polar solvents, is a weaker absorption appearing at longer wavelengths (around 250-280 nm).

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair of the oxygen atom in the aldehyde group) to an anti-bonding π* orbital of the carbonyl group. These transitions are generally much weaker than π → π* transitions and appear at longer wavelengths, often overlapping with the B-band of the aromatic ring.

Influence of Substituents:

The propanal and trifluoromethoxy substituents on the benzene ring will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Propanal Group (-CH₂CH₂CHO): The aldehyde group, being an auxochrome, can interact with the π-system of the benzene ring. Although the aliphatic side chain partially isolates the carbonyl group from the ring, some electronic interaction can still occur. The carbonyl group itself has a weak n → π* absorption.

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group has a dual electronic effect. The oxygen atom has lone pairs that can be donated to the aromatic ring through resonance (a +R effect), which would typically cause a bathochromic shift (shift to longer wavelengths) and an increase in intensity of the absorption bands. However, the strong electronegativity of the fluorine atoms makes the -OCF₃ group a potent electron-withdrawing group via the inductive effect (-I effect). nih.govmdpi.com This inductive withdrawal can counteract the resonance donation, leading to more complex shifts in the absorption maxima compared to a simple methoxy (B1213986) group. Generally, the strong inductive effect deactivates the ring. beilstein-journals.org

Expected UV-Vis Data for Benzenepropanal, 3-(trifluoromethoxy)-

Based on the electronic effects of the substituents, the following absorption maxima can be predicted for Benzenepropanal, 3-(trifluoromethoxy)- in a non-polar solvent.

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E-band) | Substituted Benzene Ring | ~210-230 | High |

| π → π* (B-band) | Substituted Benzene Ring | ~260-280 | Low to Medium |

| n → π* | Carbonyl Group (-CHO) | ~300-320 | Very Low |

The analysis of the UV-Vis spectrum can provide valuable information on the extent of conjugation and the electronic interactions between the substituents and the aromatic ring in Benzenepropanal, 3-(trifluoromethoxy)- systems.

Computational and Theoretical Chemistry Studies on Benzenepropanal, 3 Trifluoromethoxy

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of trifluoromethoxy-substituted compounds. The trifluoromethoxy (-OCF3) group is known for its unique electronic properties, acting as a strong electron-withdrawing substituent through its inductive effect, while also being a weak π-donating group due to the oxygen lone pairs. beilstein-journals.org

DFT calculations can map the electrostatic potential surface, providing a visual representation of the electron density distribution. For molecules containing the -OCF3 group, these maps typically show a region of lower electron density (blue/positive) around the highly electronegative fluorine atoms and a region of higher electron density (red/negative) near the oxygen atom. mdpi.com This electronic arrangement significantly influences the molecule's reactivity and intermolecular interactions.

The energetics of the molecule, including its stability and the energy of its frontier molecular orbitals (HOMO and LUMO), can be accurately calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. biointerfaceresearch.comnih.gov For aromatic compounds, the nature of the substituent profoundly affects these orbital energies. The electron-withdrawing trifluoromethoxy group is expected to lower the energy of both the HOMO and LUMO of the benzene ring in Benzenepropanal, 3-(trifluoromethoxy)-, impacting its susceptibility to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of Substituted Benzenes

| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Benzene | DFT/B3LYP | -6.75 | -0.21 | 6.54 |

| Anisole | DFT/B3LYP | -5.98 | -0.15 | 5.83 |

| Trifluoromethoxybenzene | DFT/B3LYP | -6.45 | -0.55 | 5.90 |

Note: This table presents illustrative data based on typical DFT calculation results for related compounds to show expected trends.

Reaction Mechanism Elucidation and Transition State Analysis of Benzenepropanal, 3-(trifluoromethoxy)- Transformations

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, allowing for the identification of intermediates and the calculation of transition state structures and energies. montclair.edumontclair.edu For transformations involving Benzenepropanal, 3-(trifluoromethoxy)-, theoretical studies can elucidate how the -OCF3 group influences reaction pathways.

For instance, in reactions involving the aldehyde group, such as nucleophilic additions or oxidations, computational models can predict the reaction barriers. The strong electron-withdrawing nature of the 3-(trifluoromethoxy)phenyl group would likely make the aldehyde carbon more electrophilic compared to unsubstituted benzenepropanal, potentially lowering the activation energy for nucleophilic attack.

Conformational Landscape and Stereochemical Preferences of Trifluoromethoxy-Substituted Molecules

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. The trifluoromethoxy group imposes distinct stereochemical preferences when attached to an aromatic ring. Unlike the methoxy (B1213986) group in anisole, which favors a planar conformation with the methyl group in the plane of the benzene ring, the -OCF3 group in trifluoromethoxybenzene derivatives strongly prefers a non-planar (orthogonal) conformation. beilstein-journals.orgresearchgate.net

Computational studies, corroborated by experimental data from sources like the Cambridge Structural Database, show that the dihedral angle between the C-O bond and the plane of the phenyl ring (C-C-O-C) is typically around 90 degrees. beilstein-journals.org This orthogonal arrangement minimizes steric repulsion and is influenced by hyperconjugative effects.

For Benzenepropanal, 3-(trifluoromethoxy)-, this conformational preference of the -OCF3 group is a key feature of its three-dimensional structure. Additionally, the propanal side chain possesses rotational freedom around its C-C single bonds. Computational conformational searches can identify the lowest energy conformers of the entire molecule, considering both the rotation of the -OCF3 group and the flexibility of the side chain. These studies are essential for understanding how the molecule interacts with other molecules, such as enzyme active sites in a biological context. researchgate.net The presence of fluorine can significantly influence stereochemical behavior and, consequently, various molecular properties. beilstein-journals.org

Table 2: Torsional Preferences in Substituted Benzenes

| Substituent | Preferred C-C-O-C Dihedral Angle | Energy Barrier to Rotation (kcal/mol) |

|---|---|---|

| Methoxy (-OCH3) | ~0° (Planar) | ~3-5 |

| Trifluoromethoxy (-OCF3) | ~90° (Orthogonal) | ~0.5 - 2.8 |

Note: Data compiled from computational and experimental studies on anisole and trifluoromethoxybenzene. beilstein-journals.orgresearchgate.net

Prediction of Spectroscopic Parameters and Structure-Reactivity Correlations for Benzenepropanal, 3-(trifluoromethoxy)- Analogues

Computational methods are widely used to predict spectroscopic parameters, such as NMR chemical shifts, which can be invaluable for structure elucidation. uncw.edubris.ac.uk By calculating the magnetic shielding tensors for each nucleus in a molecule's lowest energy conformers, a weighted average NMR spectrum can be generated. github.io For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly useful for studying inhibitor-protein interactions. nih.gov These predictions can help assign experimental spectra and confirm the structure of Benzenepropanal, 3-(trifluoromethoxy)- and its analogues.

Structure-reactivity relationships can be quantified using principles like the Hammett equation, which correlates reaction rates and equilibrium constants for substituted aromatic compounds. wikipedia.orglibretexts.org The effect of a substituent is quantified by its Hammett constant (σ). The 3-(trifluoromethoxy) substituent has a positive σ value, indicating its electron-withdrawing character.

Table 3: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 |

| -OCH3 | 0.12 | -0.27 |

| -Cl | 0.37 | 0.23 |

| -CF3 | 0.43 | 0.54 |

| -OCF3 | 0.38 | 0.35 |

| -NO2 | 0.71 | 0.78 |

Note: Approximate values compiled from various sources. viu.cabluffton.eduviu.ca

These constants can be used to predict the reactivity of Benzenepropanal, 3-(trifluoromethoxy)- in various reactions. For example, the positive σ_meta value (σ_m ≈ 0.38) suggests that reactions sensitive to inductive effects, such as the acidity of a benzoic acid derivative or the rate of hydrolysis of a benzoate ester, will be enhanced by this substituent. libretexts.org By correlating these parameters with experimental data for a series of analogues, robust quantitative structure-activity relationships (QSAR) can be developed, aiding in the design of new molecules with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.